[3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid
CAS No.:
Cat. No.: VC13451463
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol
* For research use only. Not for human or veterinary use.
![[3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid -](/images/structure/VC13451463.png)
Specification
Molecular Formula | C11H22N2O2 |
---|---|
Molecular Weight | 214.30 g/mol |
IUPAC Name | 2-[3-[methyl(propan-2-yl)amino]piperidin-1-yl]acetic acid |
Standard InChI | InChI=1S/C11H22N2O2/c1-9(2)12(3)10-5-4-6-13(7-10)8-11(14)15/h9-10H,4-8H2,1-3H3,(H,14,15) |
Standard InChI Key | NHIVGUBFUYKIGO-UHFFFAOYSA-N |
SMILES | CC(C)N(C)C1CCCN(C1)CC(=O)O |
Canonical SMILES | CC(C)N(C)C1CCCN(C1)CC(=O)O |
Introduction
Chemical Structure and Nomenclature
The compound [3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid consists of a six-membered piperidine ring with two key functional groups:
-
Position 1: Acetic acid (-CH₂COOH) substituent.
-
Position 3: Isopropyl-methyl-amino group (-N(CH(CH₃)₂)(CH₃)).
The molecular formula is inferred as C₁₁H₂₂N₂O₂, with a molecular weight of 214.31 g/mol based on analogous structures . The IUPAC name reflects its substitution pattern, ensuring precise identification in chemical databases.
Synthesis and Manufacturing
Synthetic Routes
Piperidine derivatives are commonly synthesized via:
-
Hydrogenation of Pyridines: Catalytic hydrogenation of substituted pyridines using PtO₂ or Raney Ni under H₂ pressure .
-
Reductive Amination: Condensation of ketones/aldehydes with amines followed by reduction (e.g., NaBH₄ or H₂/Pd-C) .
-
Electroreductive Cyclization: Utilized for piperidine ring formation from imine precursors in flow microreactors .
For [3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid, a plausible route involves:
-
Piperidine Ring Formation: Hydrogenation of a pyridine precursor.
-
Functionalization: Introduction of the isopropyl-methyl-amino group via nucleophilic substitution or reductive amination.
-
Acetic Acid Attachment: Alkylation or carboxylation at position 1 .
Key Challenges
-
Stereochemical Control: Ensuring regioselectivity at position 3 .
-
Purification: Separation of byproducts due to similar polarities of intermediates .
Physical and Chemical Properties
Data from structurally related piperidine analogs :
Pharmacological and Biological Activities
Predicted Targets and Mechanisms
Computational studies on piperidine derivatives suggest interactions with:
Applications in Pharmaceutical Research
Drug Development
-
Tankyrase Inhibitors: Piperidine-acetamide derivatives show promise in Wnt signaling inhibition .
-
Analgesics: Structural analogs demonstrate µ-opioid receptor binding (ΔG = −8.13 to −13.37 kcal/mol) .
Chemical Probes
Used in studying enzyme kinetics and receptor-ligand interactions due to modular functional groups .
Future Perspectives and Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume